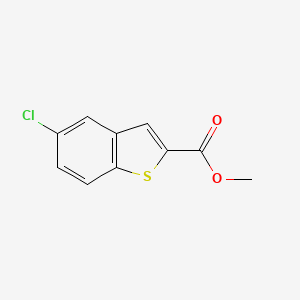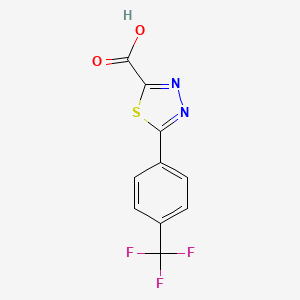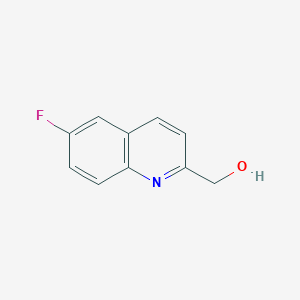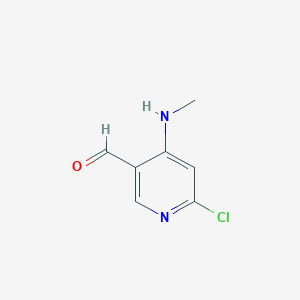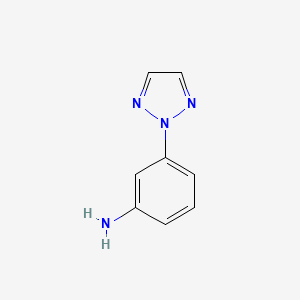
9,9-ジメチル-9H-フルオレン
概要
説明
9,9-Dimethyl-9H-fluorene is a fluorene derivative which shows π-electron conjugation . It has a high fluorescent and high electron delocalization . It can be used as a non-linear optical (NLO) material .
Synthesis Analysis
9,9-Dimethyl-9H-fluorene can be synthesized by using 2-bromofluorene and iodomethane as the major reactants . Another method involves taking dimethyl carbonate as a methylating agent under the condition of alkaline substances, and reacting with fluorene in an organic solvent system within a certain temperature range .
Molecular Structure Analysis
The molecular formula of 9,9-Dimethyl-9H-fluorene is C15H14 . The structure of 9,9-Dimethyl-9H-fluorene is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The electron density of the lowest unoccupied molecular orbital (LUMO) of 9,9-Dimethyl-9H-fluorene is widely distributed in the fluorene part .
Physical And Chemical Properties Analysis
The molecular weight of 9,9-Dimethyl-9H-fluorene is 194.27 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 300.8±12.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 51.9±0.8 kJ/mol, and the flash point is 138.7±10.3 °C .
科学的研究の応用
有機エレクトロニクス
9,9-ジメチル-9H-フルオレン: は、有機電子デバイス開発における重要な構成要素です。 その分子構造は高い電荷移動度に寄与し、有機トランジスタや集積回路に最適な材料となります .
ペロブスカイト太陽電池
太陽エネルギーの分野では、9,9-ジメチル-9H-フルオレン誘導体がホール輸送材料として利用されています。 これらの化合物は、ペロブスカイト太陽電池の光起電力性能を向上させ、印象的な電力変換効率と光起電力を達成します .
有機半導体
9,9-ジメチル-9H-フルオレン: は、有機半導体ポリマーの合成に役立ちます。 これらのポリマーは、有機光起電力(OPV)やOLEDデバイスにおける様々なホール輸送用途に不可欠です .
導電性ポリマー
この化合物は、光電子デバイスの製造のための導電性ポリマーの製造に使用されます。 その特性により、最新のウェアラブルテクノロジーに不可欠な柔軟な電子部品の開発が促進されます .
合成化学
合成化学において、9,9-ジメチル-9H-フルオレンは汎用性の高いビルディングブロックです。 これは、多くの医薬品や先端材料のバックボーンとして、幅広い複雑な分子の合成に使用されます .
フォトニック材料
安定した光物理特性により、9,9-ジメチル-9H-フルオレンは光を操作できるフォトニック材料の製造に使用されます。 これらの材料は、光データストレージや情報処理で応用されています .
センシングアプリケーション
最後に、この化合物のユニークな電子特性は、センシングデバイスでの使用に適しています。 環境の変化や化学物質を検出するセンサーに組み込むことができ、感度と選択性を向上させます .
作用機序
Target of Action
The primary targets of the compound 9,9-Dimethyl-9H-fluorene are organic semiconducting polymers and hole transport for OLED devices . The compound acts as a precursor to these targets, playing a crucial role in their formation and function .
Mode of Action
It is known that the compound serves as a phosphorescent host material for oled devices . This suggests that it may interact with its targets through energy transfer processes, leading to changes in the electronic properties of the devices.
Biochemical Pathways
The downstream effects of these pathways could include the formation of conductive networks, which are essential for the operation of OLED devices .
Result of Action
The molecular and cellular effects of 9,9-Dimethyl-9H-fluorene’s action are largely unknown. This could result in changes to the conductivity, flexibility, and light-emitting properties of the polymers .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
9,9-Dimethyl-9H-fluorene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between 9,9-Dimethyl-9H-fluorene and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 9,9-Dimethyl-9H-fluorene on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR). Upon binding to AhR, 9,9-Dimethyl-9H-fluorene can modulate the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 9,9-Dimethyl-9H-fluorene exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms involves the binding of the compound to the active sites of enzymes, such as cytochrome P450, leading to either inhibition or activation of the enzyme’s activity. This binding can result in changes in the enzyme’s conformation, affecting its catalytic efficiency. Additionally, 9,9-Dimethyl-9H-fluorene can influence gene expression by interacting with transcription factors like the aryl hydrocarbon receptor, leading to the upregulation or downregulation of target genes .
特性
IUPAC Name |
9,9-dimethylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQNDEHZACHHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196597 | |
| Record name | 9H-Fluorene, 9,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4569-45-3 | |
| Record name | 9H-Fluorene, 9,9-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluorene, 9,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-FLUORENE, 9,9-DIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFQ75I78LQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9,9-Dimethylfluorene?
A1: The molecular formula of 9,9-Dimethylfluorene is C15H14. Its molecular weight is 194.28 g/mol.
Q2: What spectroscopic data is available for characterizing 9,9-Dimethylfluorene?
A2: Researchers commonly employ techniques like UV-Vis absorption and fluorescence emission spectroscopy to characterize 9,9-Dimethylfluorene. [] These techniques provide insights into the electronic structure and optical properties of the molecule. []
Q3: Is 9,9-Dimethylfluorene compatible with common organic solvents?
A3: Yes, 9,9-Dimethylfluorene and many of its derivatives exhibit good solubility in various organic solvents, which is beneficial for solution processing techniques. [, ]
Q4: What is the thermal stability of 9,9-Dimethylfluorene and its derivatives?
A4: 9,9-Dimethylfluorene derivatives generally exhibit good thermal stability, with some withstanding temperatures exceeding 400 °C in air. [] This robust nature makes them suitable for applications requiring high thermal resistance.
Q5: How does the conformation of 9,9-Dimethylfluorene-based oligomers influence their properties?
A5: Research has shown that even slight changes in the molecular conformation of 9,9-Dimethylfluorene-based oligomers can significantly impact crystal morphologies and photophysical properties. [] This is attributed to variations in intermolecular interactions arising from different conformations.
Q6: What are the potential applications of 9,9-Dimethylfluorene in organic light-emitting diodes (OLEDs)?
A6: 9,9-Dimethylfluorene derivatives have been explored as hole-blocking materials, [] electron transporters, [] and emitters in OLEDs. [, ] They contribute to efficient blue-violet emission and can be used in combination with various hole transporting materials to enhance device performance. []
Q7: How is 9,9-Dimethylfluorene utilized in the development of organic sensitizers for solar cells?
A7: 9,9-Dimethylfluorene is incorporated into organic sensitizers for dye-sensitized solar cells (DSSCs) as part of donor-π-acceptor systems. [, ] These systems exhibit impressive incident photon-to-current conversion efficiencies, showcasing their potential in solar energy harvesting. []
Q8: Can 9,9-Dimethylfluorene be used in the construction of metal-organic frameworks (MOFs)?
A8: Yes, researchers have successfully employed 9,9-Dimethylfluorene-2,7-dicarboxylic acid and its derivatives as building blocks for the construction of MOFs. [, , ] These MOFs exhibit intriguing structural features and properties, making them suitable for applications such as gas separation and sensing. []
Q9: How does 9,9-Dimethylfluorene contribute to the development of electrochromic materials?
A9: 9,9-Dimethylfluorene-based polyamides exhibit electrochromic properties, meaning their color can be reversibly changed by applying an electric potential. [, , ] This property makes them promising candidates for applications in displays, smart windows, and other electrochromic devices.
Q10: How is computational chemistry used to study 9,9-Dimethylfluorene and its derivatives?
A10: Computational methods, such as density functional theory (DFT) calculations, are employed to understand the electronic structure, optical properties, and charge transport characteristics of 9,9-Dimethylfluorene-based compounds. [, , ] These insights guide the design and optimization of materials with desired properties.
Q11: Has hopping theory been applied to predict charge mobility in amorphous materials containing 9,9-Dimethylfluorene?
A11: Yes, hopping theory has been successfully applied to predict charge (hole) mobility in amorphous organic materials incorporating 9,9-Dimethylfluorene units. [, ] These studies provide valuable information on the factors influencing charge transport, which is crucial for optimizing material performance in electronic devices.
Q12: Can 9,9-Dimethylfluorene be employed in carbon-sulfur cross-coupling reactions?
A12: Yes, 2,7-Dibromo-9,9-dimethylfluorene can participate in palladium-catalyzed carbon-sulfur cross-coupling reactions with indium tri(organothiolates). [] This versatile reaction allows the synthesis of various di-, tri-, and tetrasulfides, expanding the scope of 9,9-Dimethylfluorene's utility in organic synthesis.
Q13: What are the products of flash vacuum pyrolysis of 9,9-Dimethylfluorene?
A13: Flash vacuum pyrolysis of 9,9-Dimethylfluorene at high temperatures primarily yields phenanthrene and dibenzofulvene. [] This process involves free-radical ring expansion and provides insights into the thermal decomposition pathways of the molecule.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
